molecular formula C18H18ClN5O3S2 B11669125 N-{[4-(3-Chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL]methyl}-4-(dimethylsulfamoyl)benzamide

N-{[4-(3-Chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL]methyl}-4-(dimethylsulfamoyl)benzamide

Cat. No.: B11669125
M. Wt: 452.0 g/mol
InChI Key: SNSSOKYRVQWOMG-UHFFFAOYSA-N
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Description

N-{[4-(3-Chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL]methyl}-4-(dimethylsulfamoyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a chlorophenyl group, and a dimethylsulfamoyl benzamide moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(3-Chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL]methyl}-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the chlorophenyl group, and the attachment of the dimethylsulfamoyl benzamide moiety. Common synthetic methods include:

    Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the chlorophenyl group via nucleophilic substitution.

    Coupling Reactions: Attachment of the dimethylsulfamoyl benzamide moiety using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(3-Chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL]methyl}-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can undergo reduction under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Substituted chlorophenyl derivatives.

Scientific Research Applications

N-{[4-(3-Chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL]methyl}-4-(dimethylsulfamoyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(3-Chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL]methyl}-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[4-(3-Chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL]methyl}-4-(methylsulfamoyl)benzamide
  • **N-{[4-(3-Chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL]methyl}-4-(ethylsulfamoyl)benzamide

Uniqueness

N-{[4-(3-Chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL]methyl}-4-(dimethylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18ClN5O3S2

Molecular Weight

452.0 g/mol

IUPAC Name

N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide

InChI

InChI=1S/C18H18ClN5O3S2/c1-23(2)29(26,27)15-8-6-12(7-9-15)17(25)20-11-16-21-22-18(28)24(16)14-5-3-4-13(19)10-14/h3-10H,11H2,1-2H3,(H,20,25)(H,22,28)

InChI Key

SNSSOKYRVQWOMG-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC(=CC=C3)Cl

Origin of Product

United States

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